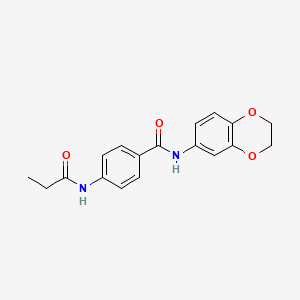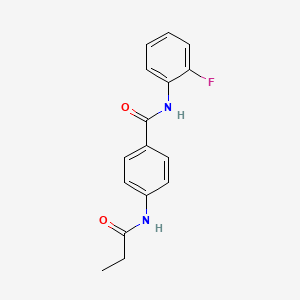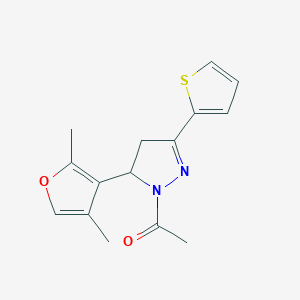![molecular formula C17H18ClN3O4 B4235835 N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4235835.png)
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide blocks these signaling pathways, leading to decreased B-cell survival and proliferation. Additionally, BTK inhibition by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can also modulate the activity of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. This leads to decreased B-cell survival and proliferation, as well as modulation of the activity of other immune cells. In vivo studies in mouse models of B-cell malignancies have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a research tool is its selectivity for BTK, which allows for specific inhibition of B-cell receptor signaling pathways. Additionally, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is its potential off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of interest is the development of combination therapies with N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide and other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which may enhance its anti-tumor effects. Additionally, further studies are needed to determine the optimal dosing and treatment duration of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in clinical trials. Finally, the potential of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a treatment for other diseases, such as autoimmune disorders, should be explored.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. In vivo studies in mouse models of chronic lymphocytic leukemia and diffuse large B-cell lymphoma have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival. These preclinical studies provide strong evidence for the potential clinical utility of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-13(18)4-3-5-14(11)20-17(22)12-6-7-15(19-8-9-25-2)16(10-12)21(23)24/h3-7,10,19H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLLVFVXAZSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)
![N-{[(5-methyl-3-isoxazolyl)amino]carbonyl}benzamide](/img/structure/B4235795.png)
![3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235799.png)
![N-{3-[(4-chlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4235800.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4235809.png)
![10-{[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone](/img/structure/B4235816.png)
![isopropyl (3-oxo-1-{[(3-phenylpropanoyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4235823.png)
![1-(3-chloro-2-methylphenyl)-3-[(4-morpholin-4-ylphenyl)amino]pyrrolidine-2,5-dione acetate](/img/structure/B4235831.png)


![N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235858.png)